

TGRX-326: A Novel Approach to Overcoming Resistance in ALK-Positive Cancers

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A new generation tyrosine kinase inhibitor, TGRX-326 (deulorlatinib), is showing promise in clinical trials for patients with anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC), particularly those who have developed resistance to earlier generation therapies. As a deuterated derivative of lorlatinib, TGRX-326 is designed for enhanced metabolic stability, potentially leading to improved efficacy and a better safety profile.

This guide provides a comprehensive overview of the available data on TGRX-326, with a focus on its potential to address resistance to the third-generation ALK inhibitor, lorlatinib. While direct preclinical comparisons in lorlatinib-resistant models are not yet publicly available, this document summarizes the existing clinical evidence for TGRX-326 and contextualizes its development within the landscape of emerging resistance to current ALK inhibitors.

Understanding Lorlatinib Resistance

Lorlatinib is a potent third-generation ALK tyrosine kinase inhibitor (TKI) that is effective against most single ALK resistance mutations that arise after treatment with first- and second-generation TKIs. However, acquired resistance to lorlatinib is a growing clinical challenge. The primary mechanisms of lorlatinib resistance include:

 On-target ALK mutations: The development of complex, compound mutations in the ALK kinase domain can prevent lorlatinib from binding effectively. These mutations, such as G1202R combined with another mutation, are a significant hurdle in treatment.



 Off-target bypass pathway activation: Cancer cells can find alternative routes to survive and proliferate by activating other signaling pathways, such as the EGFR, PI3K/AKT, or RAS/MAPK pathways, thereby circumventing the effects of ALK inhibition by lorlatinib.

The emergence of these resistance mechanisms underscores the need for next-generation ALK inhibitors with activity against these refractory tumors.

TGRX-326: Clinical Efficacy in TKI-Resistant NSCLC

TGRX-326 is currently being evaluated in a first-in-human, multicenter, open-label, Phase 1/1b clinical trial (NCT05441956) in patients with advanced ALK-positive NSCLC. The study has demonstrated promising anti-tumor activity, particularly in patients who have progressed on prior ALK TKI therapies.

Clinical Trial Data Summary

The following tables summarize the key efficacy and safety data from the Phase 1/1b trial of TGRX-326.

Table 1: Objective Response Rate (ORR) of TGRX-326 in ALK-Positive NSCLC Patients[1]

Patient Cohort	Number of Patients (n)	ORR (%)
TKI-Naïve	33	87.9
Previously treated with Crizotinib	14	71.4
Previously treated with 2nd Gen TKI	97	38.1

Table 2: Intracranial Objective Response Rate (IC-ORR) of TGRX-326 in ALK-Positive NSCLC Patients with Brain Metastases[1]



Patient Cohort	IC-ORR (%)
TKI-Naïve	75
Previously treated with Crizotinib	50
Previously treated with 2nd Gen TKI	70.4

Table 3: Common Treatment-Related Adverse Events (TRAEs) with TGRX-326 (at Recommended Phase 2 Dose)[1]

Adverse Event	Frequency (%)
Hypercholesterolemia	79.3
Hypertriglyceridemia	77.3
Weight Gain	53.0

Experimental Protocols Phase 1/1b Clinical Trial of TGRX-326 (NCT05441956)

Study Design: This is a multicenter, open-label, three-part study including dose escalation, dose expansion, and cohort expansion phases.[1]

Patient Population: Eligible patients have advanced or metastatic ALK-positive NSCLC. Patients in the dose escalation and expansion cohorts had progressed on at least one prior second-generation ALK TKI. The cohort expansion phase includes patients who are TKI-naïve, have progressed on crizotinib, or have progressed on a second-generation TKI.[1]

Treatment: TGRX-326 is administered orally once daily. The recommended Phase 2 dose (RP2D) has been determined to be 60 mg once daily.[1]

Endpoints: The primary endpoints are to assess the safety and tolerability of TGRX-326 and to determine the maximum tolerated dose and RP2D. Secondary endpoints include evaluating the anti-tumor activity of TGRX-326 by assessing ORR and IC-ORR.[1]



Visualizing the Landscape of ALK Inhibition and Resistance

The following diagrams illustrate the signaling pathways involved in ALK-positive NSCLC and the mechanisms of resistance to lorlatinib.

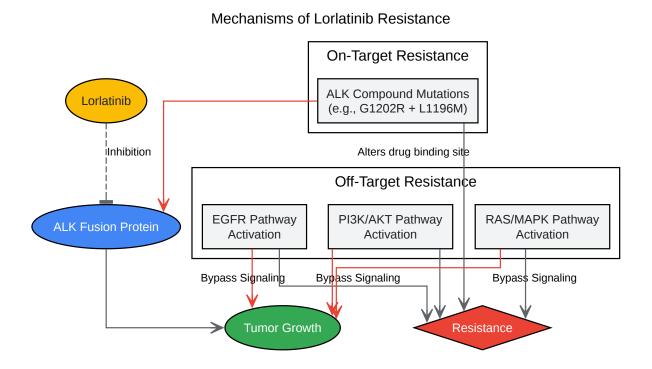
Cell Membrane **ALK Fusion Protein** Cytoplasm **RAS** PI3K STAT3 RAF **AKT** MEK **mTOR ERK** Nucleus Cell Proliferation & Survival

ALK Signaling Pathway in NSCLC

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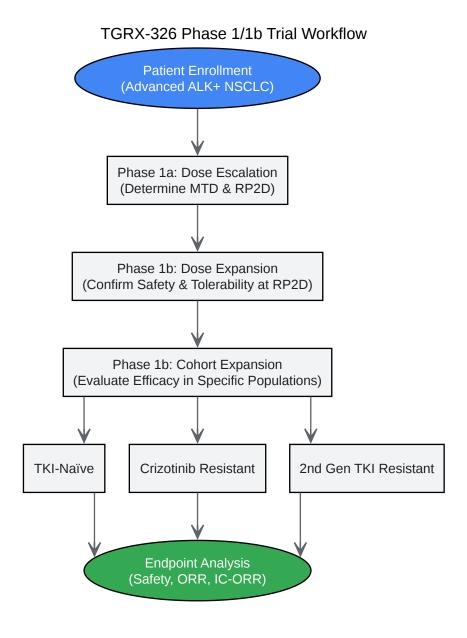
Figure 1: Simplified ALK signaling pathway leading to cell proliferation and survival.



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Figure 2: On-target and off-target mechanisms of resistance to lorlatinib.





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Figure 3: Workflow of the TGRX-326 Phase 1/1b clinical trial.

The Path Forward: TGRX-326 and the Future of ALK-Positive NSCLC Treatment

TGRX-326 has demonstrated significant clinical activity and a manageable safety profile in patients with ALK-positive NSCLC, including those who have been heavily pretreated. Its efficacy in patients with brain metastases is particularly encouraging.



While the current clinical data for TGRX-326 is focused on patients resistant to second-generation TKIs, its development as a deuterated analog of lorlatinib suggests a potential role in overcoming some mechanisms of lorlatinib resistance. However, without direct preclinical data comparing TGRX-326 to lorlatinib and other next-generation inhibitors in lorlatinib-resistant models, its precise positioning in this setting remains to be fully elucidated.

The field of ALK-positive NSCLC treatment is rapidly evolving, with the development of fourth-generation ALK inhibitors specifically designed to target the compound mutations that confer resistance to lorlatinib. Further research, including the release of preclinical data and results from ongoing and future clinical trials, will be crucial in defining the role of TGRX-326 in the ever-expanding armamentarium against ALK-driven cancers. Researchers and clinicians eagerly await more data to determine if TGRX-326 can provide a durable and effective treatment option for patients who have exhausted current therapies.

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References

- 1. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer PMC [pmc.ncbi.nlm.nih.gov]
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